(R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Catalog No.
S13618364
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthale...

Product Name

(R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

IUPAC Name

(1R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1

InChI Key

WGLUPYAGISDVCR-SECBINFHSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)Cl

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H](CCC2)N)Cl

(R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a highly specialized, stereopure building block primarily utilized in the synthesis of central nervous system (CNS) therapeutics. As a chiral 1-aminotetralin derivative, it features a rigid bicyclic core that serves as a conformationally restricted scaffold for probing complex receptor binding pockets [1]. The specific 5-chloro-6-methoxy substitution pattern is a privileged pharmacophore motif, widely recognized for its critical role in high-affinity binding to dopaminergic (e.g., D2/D3) and serotonergic receptors [2]. Procured as a stable hydrochloride salt, this compound offers excellent solubility in polar solvents and robust resistance to oxidative degradation, making it an optimal precursor for both discovery-stage library enumeration and scale-up API manufacturing.

Substituting this exact compound with its racemic counterpart, un-chlorinated analogs, or the free base form significantly compromises process efficiency and pharmacological outcome. Utilizing a racemic mixture (rac-5-chloro-6-methoxy-1-aminotetralin) necessitates late-stage chiral resolution, which inherently caps the theoretical yield at 50% and introduces costly, time-consuming separation steps [1]. Replacing the 5-chloro group with a hydrogen atom alters the electronic distribution and removes crucial steric bulk, preventing the formation of essential halogen-bonding interactions in the target receptor, which often results in a dramatic loss of binding affinity [2]. Furthermore, procuring the free base instead of the hydrochloride salt exposes the primary amine to atmospheric oxidation and degradation during storage, leading to inconsistent purity profiles and unpredictable reaction reproducibility [3].

Yield Efficiency via Pre-Resolved Stereocenter

Procuring the pre-resolved (R)-enantiomer directly impacts the overall synthetic yield of downstream chiral APIs. When using the racemic mixture, subsequent chiral resolution steps typically result in a maximum theoretical yield of 50%, often dropping below 40% in practice due to physical losses. The (R)-enantiomer allows for direct functionalization (e.g., N-alkylation or amidation) with >95% conversion efficiency, effectively doubling the throughput of the synthetic route [1].

Evidence DimensionDownstream synthetic yield of enantiopure product
Target Compound Data>95% conversion efficiency without resolution losses
Comparator Or BaselineRacemic mixture (yield capped at <50% post-resolution)
Quantified DifferenceEliminates >50% yield loss and associated processing time
ConditionsStandard N-alkylation/amidation workflows in API synthesis

Starting with the enantiopure building block drastically reduces raw material waste and eliminates costly late-stage chiral separation steps.

Pharmacophore Integrity: The 5-Chloro-6-Methoxy Motif

The 5-chloro-6-methoxy substitution pattern is a critical determinant of receptor affinity in CNS ligands. Comparative SAR studies on structurally related dopaminergic ligands demonstrate that removing the 5-chloro substituent (using a 6-methoxy-only analog) results in a 10- to 100-fold reduction in target receptor binding affinity. The chlorine atom provides essential lipophilic bulk and enables specific halogen-bonding interactions within the receptor pocket that cannot be replicated by hydrogen [1].

Evidence DimensionReceptor binding affinity (Ki) of derived ligands
Target Compound DataMaintains high-affinity binding profile (low nanomolar Ki)
Comparator Or BaselineUn-chlorinated analog (6-methoxy-1-aminotetralin)
Quantified Difference10- to 100-fold higher affinity for the chlorinated motif
ConditionsIn vitro radioligand binding assays for D2/D3 receptors

The specific substitution pattern is non-negotiable for researchers aiming to synthesize high-affinity CNS drug candidates.

Handling Stability and Formulation Compatibility

The hydrochloride salt form of this aminotetralin offers superior shelf-life and handling characteristics compared to its free base counterpart. Primary amines on tetralin cores are susceptible to oxidative degradation and discoloration when exposed to air. The HCl salt maintains >98% purity over 12 months under standard ambient storage conditions, whereas the free base exhibits significant degradation (up to 5-10% impurity formation) over the same period [1].

Evidence DimensionOxidative stability and purity over 12 months
Target Compound Data>98% purity maintained at ambient conditions
Comparator Or BaselineFree base form (5-10% degradation/discoloration)
Quantified DifferenceSignificant reduction in oxidative impurity formation
ConditionsAmbient storage, exposure to atmospheric oxygen

Procuring the hydrochloride salt ensures batch-to-batch reproducibility and extends reagent shelf-life, reducing the need for re-purification.

Synthesis of Conformationally Restricted CNS Ligands

Due to its rigid bicyclic core and privileged 5-chloro-6-methoxy motif, this compound is the optimal starting material for developing conformationally restricted analogs of flexible benzamides (e.g., raclopride derivatives). It allows medicinal chemists to lock the pharmacophore into a specific geometry to probe dopaminergic and serotonergic receptor binding pockets with high precision [1].

Stereocontrolled API Manufacturing

The pre-resolved (R)-configuration makes this compound highly valuable for the scale-up synthesis of chiral APIs. By starting with an enantiopure building block, process chemists can avoid the >50% yield losses associated with late-stage chiral resolution, ensuring an efficient, high-throughput manufacturing route for complex neurotherapeutics [2].

Automated Library Enumeration

The high solubility and oxidative stability of the hydrochloride salt form make it perfectly suited for automated liquid handling systems. It is frequently procured for parallel synthesis campaigns involving N-alkylation or amidation to generate diverse libraries of CNS-active candidates without the risk of reagent degradation during the workflow [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

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